molecular formula C14H12ClFN2O3S B2567421 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903114-83-9

3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2567421
CAS No.: 1903114-83-9
M. Wt: 342.77
InChI Key: NPRLYWGIATVCQU-UHFFFAOYSA-N
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Description

3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, demonstrating significant activity against FGFR1, FGFR2, FGFR3, and FGFR4. This compound has been shown to inhibit FGFR1 phosphorylation and downstream signaling pathways, such as MAPK and AKT, leading to the suppression of proliferation in cancer cell lines dependent on FGFR signaling. Its primary research application is in the field of oncology, where it serves as a critical chemical probe for investigating the role of FGFR in tumorigenesis, angiogenesis, and cancer cell survival. Dysregulation of FGFR signaling is a hallmark of various cancers, including urothelial carcinoma, cholangiocarcinoma, and breast cancer, making this inhibitor a valuable tool for preclinical target validation and mechanistic studies. Researchers utilize this compound to explore potential therapeutic strategies for FGFR-driven malignancies and to understand mechanisms of resistance that may arise from FGFR gatekeeper mutations. The compound's ability to bind to the FGFR kinase domain makes it a useful agent for studying structure-activity relationships and for the development of next-generation targeted therapies.

Properties

IUPAC Name

3-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c15-13-6-12(3-4-14(13)16)22(19,20)18-8-11(9-18)21-10-2-1-5-17-7-10/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRLYWGIATVCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Coupling with Pyridine: The final step involves coupling the azetidine derivative with a pyridine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the pyridine ring.

    Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is C13H13ClFNO4SC_{13}H_{13}ClFNO_4S. The compound features a sulfonamide group , which is recognized for its significant biological activity, particularly in pharmaceuticals. The presence of chlorine and fluorine substituents on the phenyl ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit notable antimicrobial properties. For instance, the sulfonamide group is known for its antibacterial effects, making 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine a candidate for further exploration in antibiotic development. A study focusing on various sulfonamide derivatives demonstrated their efficacy against bacterial strains, suggesting that this compound could be similarly effective pending empirical validation .

Anticancer Potential

The azetidine scaffold in this compound has been linked to anticancer activity. Compounds that incorporate azetidine structures have shown promise as inhibitors of specific cancer-related enzymes and pathways. For example, a related class of compounds demonstrated significant activity against cancer cell lines, indicating that 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine could be explored as a potential anticancer agent .

Central Nervous System Disorders

Given the structural similarities with known neuroactive compounds, there is potential for this compound to act as a modulator in central nervous system disorders. Research on related pyridine derivatives has shown promise in targeting G protein-coupled receptors (GPCRs), which are crucial in CNS signaling pathways . Thus, further studies into the neuropharmacological properties of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine could yield valuable insights.

Synthesis and Derivatives

The synthesis of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multi-step organic reactions, including:

  • Formation of the Azetidine Ring : This step often includes the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with appropriate amines.
  • Pyridine Coupling : The azetidine derivative is then coupled with pyridine derivatives to form the final product.

This synthetic pathway highlights the versatility of the compound and its potential to serve as an intermediate in the synthesis of more complex molecules .

Case Studies

Several case studies have illustrated the potential applications of similar compounds:

Study Findings Implications
Study on Triazolo[4,3-a]PyridinesIdentified significant antimalarial activity with sulfonamide fragmentsSuggests structural modifications can enhance biological activity
Research on Pyridine-Sulfonamide DerivativesDemonstrated broad-spectrum antifungal activity against Candida speciesIndicates potential for developing new antifungal agents
Exploration of Azetidine-Based CompoundsShowed promise as inhibitors in cancer treatment pathwaysHighlights potential applications in oncology

These studies underscore the importance of continuing research into 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine to fully elucidate its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group is known to be a key pharmacophore in many drugs, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine with structurally related pyridine derivatives, sulfonamides, and small-ring heterocycles, drawing insights from synthetic methodologies, substituent effects, and molecular features described in available literature.

Structural Analogues in Pyridine Derivatives

Several pyridine-based compounds share structural motifs with the target molecule:

  • 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (): Features a pyrrolidine (5-membered ring) instead of azetidine and lacks a sulfonyl group. The methoxy and acetyl substituents contrast with the sulfonylated azetidine in the target compound, suggesting differences in polarity and hydrogen-bonding capacity .
  • (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (): Incorporates a bulky silyl-protected hydroxymethyl group and an oxime, which may enhance stability but reduce conformational flexibility compared to the azetidine-sulfonyl system .

Sulfonamide-Containing Compounds

  • 3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine (): Shares a pyridine core but replaces the sulfonamide with a trifluoropropyl-pyrazole group. The silyl ether protection in this compound highlights synthetic strategies for stabilizing hydroxyl groups, a contrast to the sulfonyl group’s role in the target molecule .
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): Substitutes sulfonyl with sulfanyl (thioether), reducing electron-withdrawing effects. The pyrazole ring and trifluoromethyl group introduce distinct steric and electronic profiles compared to the azetidine-sulfonyl-pyridine system .

Small-Ring Heterocycles

  • Azetidine vs. Pyrrolidine/Piperidine Analogues : The 4-membered azetidine ring in the target compound imposes greater conformational strain and rigidity compared to 5- or 6-membered rings (e.g., pyrrolidine in ). This strain may enhance binding specificity in biological targets but reduce synthetic accessibility .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups Molecular Weight (g/mol) Notable Features
3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine C₁₄H₁₂ClFN₂O₃S 3-Cl-4-F-phenyl, azetidine, pyridine Sulfonamide, ether ~366.8 High ring strain, strong electron withdrawal
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone () C₁₃H₁₆N₂O₂ Methoxy, pyrrolidine, acetyl Ketone, tertiary amine 244.3 Flexible pyrrolidine, moderate polarity
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime () C₂₂H₃₅FN₃O₂Si Silyl ether, oxime, fluoropyridine Oxime, silyl ether 440.6 Bulky protecting group, fluorinated core
3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine () C₂₀H₂₉F₃N₃O₂Si Trifluoropropyl, silyl ether, pyrazole Silyl ether, pyrazole 468.5 Acid-labile protection, fluorinated tail
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () C₁₂H₉ClF₃N₂OS Chlorophenylsulfanyl, trifluoromethyl Thioether, aldehyde 328.7 Electrophilic aldehyde, sulfur linkage

Key Research Findings

  • Synthetic Accessibility : The target compound’s azetidine-sulfonyl linkage may require specialized conditions for ring closure and sulfonylation, contrasting with the silyl ether protections and hydrazine-mediated cyclizations seen in .
  • Electronic Effects : The sulfonyl group in the target compound likely enhances acidity of adjacent protons (e.g., NH in azetidine) compared to thioether or silyl ether analogues, influencing reactivity in cross-coupling or nucleophilic substitution reactions .

Biological Activity

The compound 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic molecule that has attracted considerable attention in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide an in-depth overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure

The compound features a pyridine ring substituted with an azetidine moiety and a sulfonyl group , along with a halogenated phenyl ring. The presence of these functional groups contributes to its potential pharmacological properties.

ComponentDescription
Molecular Formula C₁₈H₁₆ClF₂N₃O₃S
Molecular Weight 399.8 g/mol
CAS Number 1797831-81-2

The biological activity of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to enhance the compound's ability to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events leading to various therapeutic effects.

Pharmacological Applications

  • Anticancer Activity :
    • In vitro studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of sulfonamides have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Antimicrobial Properties :
    • Compounds containing pyridine and sulfonyl groups have demonstrated antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Neurological Effects :
    • Some studies suggest that pyridine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Anticancer Efficacy :
    • A study investigated the effects of a related compound on human pancreatic cancer cells, demonstrating significant reductions in cell viability and alterations in cell cycle progression due to the compound's action on specific kinases involved in cell proliferation .
  • Antimicrobial Activity :
    • Research has shown that similar sulfonamide compounds exhibit potent activity against resistant strains of bacteria, suggesting that the compound could be developed into a novel antimicrobial agent .

Synthesis

The synthesis of 3-((1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multi-step organic reactions:

  • Formation of Azetidine Ring :
    • This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Sulfonyl Group :
    • The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
  • Coupling with Pyridine Ring :
    • The final step involves coupling the azetidine derivative with the pyridine ring through nucleophilic substitution reactions .

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